2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine

Lipophilicity Drug design Blood-brain barrier penetration

2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine (CAS 1352493-76-5) is a synthetic heterocyclic compound bearing a pyridine core substituted at the 2-position with a tert-butylthio group and at the 3-position with a 1-methylpyrrolidin-2-yl moiety. Its molecular formula is C₁₄H₂₂N₂S (MW 250.41 g/mol), and it is supplied by multiple vendors at purities ranging from 95% to ≥98%.

Molecular Formula C14H22N2S
Molecular Weight 250.41 g/mol
Cat. No. B11822895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine
Molecular FormulaC14H22N2S
Molecular Weight250.41 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1=C(C=CC=N1)C2CCCN2C
InChIInChI=1S/C14H22N2S/c1-14(2,3)17-13-11(7-5-9-15-13)12-8-6-10-16(12)4/h5,7,9,12H,6,8,10H2,1-4H3
InChIKeyFKHNWBAOQJNUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine: Structural Identity and Core Properties for Research Procurement


2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine (CAS 1352493-76-5) is a synthetic heterocyclic compound bearing a pyridine core substituted at the 2-position with a tert-butylthio group and at the 3-position with a 1-methylpyrrolidin-2-yl moiety . Its molecular formula is C₁₄H₂₂N₂S (MW 250.41 g/mol), and it is supplied by multiple vendors at purities ranging from 95% to ≥98% . The compound belongs to the broader class of nicotine analogs, sharing the 3-(1-methylpyrrolidin-2-yl)pyridine pharmacophore with (S)-nicotine [1]. Despite this structural relationship, public bioactivity databases such as ChEMBL and ZINC report no experimentally determined biological activity or associated publications for this specific compound [2], positioning it as an underexplored scaffold rather than a validated tool compound.

Why 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine Cannot Be Replaced by Nicotine, Its N-Demethyl Analog, or Positional Isomers


Nicotine analogs with the 3-(1-methylpyrrolidin-2-yl)pyridine core are exquisitely sensitive to substitution on the pyridine ring; even minor changes in substituent position, size, or electronic character can drastically alter receptor subtype selectivity, binding affinity, and functional efficacy [1]. In nicotine itself, the unsubstituted 2-position on the pyridine ring participates in critical hydrogen-bonding and steric interactions within the orthosteric binding pocket of nicotinic acetylcholine receptors (nAChRs). Introduction of a bulky, lipophilic tert-butylthio group at this position sterically and electronically perturbs the pharmacophore in ways that cannot be replicated by methylthio, ethylthio, or unsubstituted analogs. Furthermore, positional isomers such as the 2-(tert-butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine regiomer (CAS 1352533-27-7) reposition the pyrrolidine attachment point on the pyridine ring, altering the relative spatial orientation of the two key pharmacophoric elements and generating a fundamentally different conformational ensemble . These structural differences preclude generic substitution without revalidation of the entire pharmacological profile.

Quantitative Differentiation Evidence: 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine vs. Closest Analogs


Lipophilicity Differentiation: Computed logP of 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine vs. Nicotine and N-Demethyl Analog

The introduction of a tert-butylthio group at the pyridine 2-position substantially increases computed lipophilicity compared to nicotine and the N-demethyl analog (2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine). The target compound has a computed logP of 2.765 versus approximately 1.2 for nicotine [1]. This ~1.5 log unit increase predicts markedly different passive membrane permeability and tissue distribution profiles, including enhanced blood-brain barrier penetration potential [2]. The N-demethyl analog (MW 236.38) has a 14 Da lower molecular weight due to the absence of the N-methyl group but retains the same tert-butylthio substitution; its computed logP is not publicly available, but the absence of the basic N-methyl group alters the protonation state at physiological pH (the target compound has a predicted net charge of +1 to +2 depending on pH, while the NH analog may differ in its ionization profile) [3].

Lipophilicity Drug design Blood-brain barrier penetration

Steric Bulk Differentiation: tert-Butylthio vs. Methylthio and Ethylthio Substituents at the Pyridine 2-Position

The tert-butylthio group (–S–C(CH₃)₃) introduces steric bulk at the pyridine 2-position that is qualitatively greater than methylthio (–S–CH₃) or ethylthio (–S–CH₂CH₃) substituents. While the methylthio analog (2-(methylthio)-3-(pyrrolidin-2-yl)pyridine, CAS 1336972-65-6) and the ethylthio analog (2-(ethylthio)nicotinic acid derivatives) are documented as synthetic intermediates, no head-to-head quantitative binding data for nAChR or other receptor targets exist for any members of this series . The tert-butylthio group's branched, quaternary carbon-centered geometry creates a steric exclusion volume not present in linear alkylthio variants. In the context of the nicotinic pharmacophore, where the pyridine 2-position is proximal to key receptor residue interactions, the tert-butylthio group may confer steric-driven subtype selectivity or alter the agonist/antagonist balance compared to smaller alkylthio substituents [1]. However, no published quantitative receptor binding data exist to validate this hypothesis for this specific compound.

Steric hindrance Structure-activity relationship Receptor subtype selectivity

Purity Grade Differentiation: Vendor-Supplied Specifications for the Target Compound vs. Its Closest Commercially Available Analogs

The target compound is commercially available at two distinct purity tiers: ≥95% (AKSci) and ≥98% (MolCore), with the 98% grade enabling direct use in quantitative pharmacology or biophysical assays without additional purification . The directly comparable N-demethyl analog (2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine, CAS 1352488-53-9) is offered at ≥95% and ≥98% purity tiers from the same vendors, providing equivalent procurement quality . The positional isomer (2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine, CAS 1352533-27-7) is also available at 95–98% purity . The methylthio analog (2-(methylthio)-3-(pyrrolidin-2-yl)pyridine) does not have publicly stated purity from major vendors; typical catalog listings lack a certified purity specification . This difference in documented quality assurance may influence procurement decisions when assay reproducibility depends on defined chemical purity.

Purity specification Procurement quality Synthetic intermediate

Positional Isomer Differentiation: 3-(1-Methylpyrrolidin-2-yl) Substitution at Pyridine C3 vs. C5

The target compound positions the 1-methylpyrrolidin-2-yl group at the pyridine 3-position (meta to the ring nitrogen), whereas the positional isomer (2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine, CAS 1352533-27-7) places it at the 5-position (para to the ring nitrogen). In nicotine and its active analogs, the 3-position attachment of the pyrrolidine ring is a defining feature of the pharmacophore, enabling the correct distance (~4.9 Å) between the pyridine nitrogen and the pyrrolidinium nitrogen for optimal nAChR binding [1]. Relocating the pyrrolidine to the 5-position alters this inter-nitrogen distance and the relative orientation of the two rings, which in known nicotine analogs results in substantial shifts in receptor subtype selectivity and functional potency [2]. Although no comparative binding data exist for this specific pair, the established SAR of nicotine analogs provides class-level evidence that 3- vs. 5-substitution is a critical differentiator .

Regioisomer Pharmacophore geometry Receptor subtype selectivity

tert-Butylthio Group as a Thiol Prodrug/Protecting Group: Synthetic Utility Differentiation

The tert-butylthio moiety is a well-established protected thiol group that can be cleaved under controlled conditions (e.g., using dithiothreitol, tris(2-carboxyethyl)phosphine, or acidic conditions) to reveal the free thiol [1]. This differentiates the target compound from nicotine and its simple N-alkyl or N-demethyl analogs, which lack latent thiol functionality. In synthetic chemistry and prodrug design, the tert-butylthio group serves as a stable thiol precursor that resists oxidation during synthesis and storage but can be deprotected on demand to generate a reactive thiol for further derivatization or as a traceless linker in solid-phase synthesis [2] [3]. Neither the methylthio nor ethylthio analogs share this controlled-release property, as those groups require harsher deprotection conditions or are metabolically more stable. This latent reactivity provides a synthetic handle not present in the parent nicotine scaffold or in non-thioether-substituted analogs.

Prodrug design Thiol protecting group Controlled release

Procurement-Guiding Application Scenarios for 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine


Scaffold for CNS-Penetrant Nicotinic Ligand Design Leveraging Enhanced Lipophilicity (logP 2.77 vs. 1.2 for Nicotine)

The computed logP of 2.765 [1], substantially higher than nicotine's ~1.2, positions this compound as a candidate scaffold for CNS-targeted nicotinic ligand programs where improved passive blood-brain barrier penetration is sought. While no in vivo PK data exist, the ~1.5 log unit increase in lipophilicity predicts a theoretical brain-to-plasma ratio enhancement that can be exploited in lead optimization. The compound maintains the 3-(1-methylpyrrolidin-2-yl)pyridine core critical for nAChR engagement, differentiating it from lipophilic nicotine analogs that modify the pyrrolidine rather than the pyridine ring.

Synthetic Intermediate with Latent Thiol Handle for Covalent Probe or Bioconjugate Development

The tert-butylthio group serves as a masked thiol that can be selectively deprotected under mild reducing conditions (DTT, TCEP) to reveal a free –SH group at the pyridine 2-position. This latent reactivity enables the compound to function as a precursor for thiol-directed bioconjugation, metal-chelate formation, or disulfide-linked dimerization—capabilities absent in nicotine, its N-demethyl analog, or simple alkylthio-substituted congeners [2]. This differentiates it from commercially available nicotine analogs for applications in chemical biology probe development.

Regiochemically Defined Isomer for Comparative nAChR Pharmacophore Mapping Studies

Together with the commercially available 5-positional isomer (CAS 1352533-27-7), this 3-substituted compound enables systematic regiochemical SAR studies of the pyridine substitution pattern on nAChR binding and function. The 3-position isomer conserves the natural nicotine attachment geometry [1] and provides a tool for isolating the steric and electronic effects of the 2-tert-butylthio substituent without confounding positional changes in the pyrrolidine attachment point. No published comparative pharmacological data exist, so procurement of both isomers for parallel screening may generate novel SAR insights.

High-Purity Starting Material for Structure-Based Drug Design and Crystallography

Available at ≥98% purity (MolCore) , the target compound meets the purity threshold required for co-crystallization trials with purified nAChR ligand-binding domains or other receptor targets. The defined stereochemistry and high purity minimize crystallographic noise from impurities, a practical procurement consideration when selecting between the target compound and analogs with lower or undocumented purity specifications.

Quote Request

Request a Quote for 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.